4,6-Diethoxy-N-ethylpyrimidin-5-amine
Description
4,6-Diethoxy-N-ethylpyrimidin-5-amine is a pyrimidine derivative characterized by ethoxy (-OC₂H₅) substituents at positions 4 and 6 and an ethylamine (-NH-C₂H₅) group at position 5. Pyrimidines are pivotal in medicinal chemistry due to their role as scaffolds for bioactive molecules, particularly in antiviral and anticancer agents .
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4,6-diethoxy-N-ethylpyrimidin-5-amine |
InChI |
InChI=1S/C10H17N3O2/c1-4-11-8-9(14-5-2)12-7-13-10(8)15-6-3/h7,11H,4-6H2,1-3H3 |
InChI Key |
ANSQZTFLNQSRKD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(N=CN=C1OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diethoxy-N-ethylpyrimidin-5-amine typically involves the reaction of ethylamine with 4,6-diethoxypyrimidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) may be used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Diethoxy-N-ethylpyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
4,6-Diethoxy-N-ethylpyrimidin-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,6-Diethoxy-N-ethylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4,6-Diethoxy-N-ethylpyrimidin-5-amine with structurally related pyrimidine derivatives, focusing on substituents, molecular properties, and applications:
Key Observations:
Substituent Effects: Chloro vs. Ethoxy/Methoxy: Chloro substituents (e.g., in ) increase electrophilicity and reactivity, making such compounds suitable for lab-scale synthesis. Amine Variations: The N-ethyl group in the target compound may reduce hydrogen-bonding capacity compared to primary amines (e.g., 4,6-dimethoxy analog ), affecting solubility and bioavailability.
Crystallography and Stability :
- Chloro-substituted pyrimidines (e.g., 4,6-dichloro-5-methoxypyrimidine ) exhibit intermolecular Cl···N interactions (3.09–3.10 Å), stabilizing crystal packing. Ethoxy groups likely induce steric hindrance, altering crystallization behavior.
Applications :
- Chloro and methoxy derivatives are prevalent in lab reagents and medical intermediates . Ethoxy-substituted analogs (e.g., ) are less documented but may serve niche roles in specialty chemical synthesis.
Research Findings and Implications
- Evidence highlights recrystallization from acetonitrile for chloro-methoxy analogs, suggesting similar methods for ethoxy derivatives.
- Purity and Storage : High-purity pyrimidines (e.g., 97% for dichloro-N-ethylpyrimidine ) are critical for reproducibility. Ethoxy compounds may require sealed refrigeration to prevent hydrolysis .
- Pharmacological Potential: The ethylamine moiety in the target compound could mimic bioactive amines in drugs, as seen in 4-chloro-6-methoxy-2-methylpyrimidin-5-amine’s role in fine chemical synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
